molecular formula C20H23N3O2S2 B2989834 N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291857-34-5

N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2989834
CAS RN: 1291857-34-5
M. Wt: 401.54
InChI Key: ACJFDRYVJRTIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Key Enzymatic Pathways

Compounds structurally related to N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been identified as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair in cancer cells. The study by Gangjee et al. (2008) highlights the synthesis and dual inhibition properties of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, showcasing the potential of these compounds in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure Analysis

Crystallographic studies on related compounds provide insight into their molecular conformation, essential for understanding their interaction with biological targets. Subasri et al. (2016) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing intramolecular hydrogen bonding that stabilizes their folded conformation, an aspect critical for their bioactivity (Subasri et al., 2016).

Antitumor Activity

Further research into thieno[3,2-d]pyrimidine derivatives has shown significant antitumor activity, with specific compounds being synthesized as potential antifolates targeting DHFR in cancer cells. The work by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines demonstrates the therapeutic potential of these compounds against various tumor cell lines (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Environmental and Biological Sensor Development

Compounds with similar structures have been utilized in the development of selective sensors for detecting thiophenols, substances of environmental and biological significance. Wang et al. (2012) described a reaction-based fluorescent probe for distinguishing thiophenols from aliphatic thiols, showcasing the versatility of these compounds beyond therapeutic applications (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

N-butyl-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-5-9-21-17(24)12-27-20-22-15-8-10-26-18(15)19(25)23(20)16-11-13(2)6-7-14(16)3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFDRYVJRTIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=CC(=C3)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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